molecular formula C16H17N3OS B5750145 4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide

4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5750145
M. Wt: 299.4 g/mol
InChI Key: XXNRJPAKYDSPSU-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound that features a benzamide core substituted with a propan-2-yl group and a pyridin-3-ylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 4-isopropylbenzoyl chloride with 3-aminopyridine-2-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yl)-N-(pyridin-2-ylcarbamothioyl)benzamide: Similar structure but with the pyridine ring at a different position.

    4-(propan-2-yl)-N-(pyridin-4-ylcarbamothioyl)benzamide: Similar structure but with the pyridine ring at a different position.

    4-(propan-2-yl)-N-(pyridin-3-ylcarbamoyl)benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

Uniqueness

4-(propan-2-yl)-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the carbamothioyl group can also impart distinct chemical properties, such as increased nucleophilicity and the ability to form disulfide bonds.

Properties

IUPAC Name

4-propan-2-yl-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11(2)12-5-7-13(8-6-12)15(20)19-16(21)18-14-4-3-9-17-10-14/h3-11H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRJPAKYDSPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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